Cas no 99979-55-2 (4-oxopiperidine-2-carboxylic acid hydrochloride)
4-oxopiperidine-2-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Ketopipecolicacidhydrochloride
- 4-oxopiperidine-2-carboxylic acid hydrochloride
- F13748
- AS-47441
- SB13912
- MFCD17015054
- AKOS027337582
- 4-oxopiperidine-2-carboxylicacidhydrochloride
- 4-Ketopipecolic acid hydrochloride
- FT-0685022
- 4-oxopiperidine-2-carboxylic acid;hydrochloride
- SB13910
- 4-oxopiperidine-2-carboxylic acid hcl
- 99979-55-2
- (2R)-4-oxopiperidine-2-carboxylic acid hydrochloride
- 2-Piperidinecarboxylic acid, 4-oxo-, hydrochloride
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- MDL: MFCD17015054
- Inchi: 1S/C6H9NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h5,7H,1-3H2,(H,9,10);1H
- InChI Key: OFWXKKQPXHHGRH-UHFFFAOYSA-N
- SMILES: Cl.O=C1CCNC(C(=O)O)C1
Computed Properties
- Exact Mass: 179.0349209g/mol
- Monoisotopic Mass: 179.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
4-oxopiperidine-2-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129006773-5g |
4-Oxopiperidine-2-carboxylic acid hydrochloride |
99979-55-2 | 97% | 5g |
$1460.60 | 2023-08-31 | |
| Alichem | A129006773-10g |
4-Oxopiperidine-2-carboxylic acid hydrochloride |
99979-55-2 | 97% | 10g |
$2170.80 | 2023-08-31 | |
| Alichem | A129006773-25g |
4-Oxopiperidine-2-carboxylic acid hydrochloride |
99979-55-2 | 97% | 25g |
$3417.00 | 2023-08-31 | |
| Chemenu | CM531305-1g |
4-Oxopiperidine-2-carboxylicacidhydrochloride |
99979-55-2 | 98% | 1g |
$385 | 2022-08-31 | |
| abcr | AB511279-250 mg |
4-Oxopiperidine-2-carboxylic acid hydrochloride |
99979-55-2 | 250MG |
€686.10 | 2023-04-18 | ||
| abcr | AB511279-1 g |
4-Oxopiperidine-2-carboxylic acid hydrochloride |
99979-55-2 | 1g |
€1,317.90 | 2023-04-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0861-1-1G |
4-oxopiperidine-2-carboxylic acid hydrochloride |
99979-55-2 | 95% | 1g |
¥ 2,758.00 | 2023-04-12 | |
| eNovation Chemicals LLC | Y1261015-100mg |
2-Piperidinecarboxylic acid, 4-oxo-, hydrochloride |
99979-55-2 | 95% | 100mg |
$405 | 2024-06-06 | |
| abcr | AB511279-100mg |
4-Oxopiperidine-2-carboxylic acid hydrochloride; . |
99979-55-2 | 100mg |
€375.70 | 2025-04-14 | ||
| abcr | AB511279-250mg |
4-Oxopiperidine-2-carboxylic acid hydrochloride; . |
99979-55-2 | 250mg |
€612.70 | 2025-04-14 |
4-oxopiperidine-2-carboxylic acid hydrochloride Suppliers
4-oxopiperidine-2-carboxylic acid hydrochloride Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-oxopiperidine-2-carboxylic acid hydrochloride
4-Ketopipecolic Acid Hydrochloride: A Comprehensive Overview
The compound with CAS No. 99979-55-2, commonly referred to as 4-Ketopipecolic Acid Hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in drug development. In this article, we will delve into the properties, synthesis, and recent advancements in research related to 4-Ketopipecolic Acid Hydrochloride.
4-Ketopipecolic Acid Hydrochloride is a derivative of pipecolic acid, a naturally occurring amino acid known for its role in various biological processes. The introduction of a ketone group at the fourth position of the pipecolic acid backbone imparts distinct chemical and biological properties to the molecule. This modification not only enhances its stability but also opens up new avenues for its utilization in therapeutic contexts.
Recent studies have focused on the synthesis of 4-Ketopipecolic Acid Hydrochloride using advanced methodologies. Researchers have employed catalytic asymmetric synthesis to achieve high enantiomeric excess, which is crucial for pharmaceutical applications. The use of transition metal catalysts, such as palladium and rhodium complexes, has significantly improved the efficiency and selectivity of the synthesis process. These advancements have made it possible to produce large quantities of the compound for preclinical testing.
The pharmacological profile of 4-Ketopipecolic Acid Hydrochloride has been extensively studied in vitro and in vivo models. Preclinical data indicate that this compound exhibits potent anti-inflammatory and neuroprotective effects. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its therapeutic potential, 4-Ketopipecolic Acid Hydrochloride has also been explored as a building block for constructing more complex molecules. Its rigid cyclic structure provides an excellent scaffold for incorporating functional groups that can enhance bioavailability and target specificity. This versatility has led to its use in drug design programs targeting various disease states.
Recent breakthroughs in computational chemistry have further enhanced our understanding of 4-Ketopipecolic Acid Hydrochloride's interactions with biological systems. Molecular docking studies have revealed key binding motifs that contribute to its efficacy as a therapeutic agent. These insights are being leveraged to design second-generation compounds with improved potency and reduced side effects.
From an industrial perspective, the production of 4-Ketopipecolic Acid Hydrochloride has been optimized through green chemistry approaches. The adoption of solvent-free reaction conditions and recyclable catalysts has minimized environmental impact while maintaining product quality. These sustainable practices align with global efforts to promote eco-friendly chemical manufacturing.
In conclusion, 4-Ketopipecolic Acid Hydrochloride represents a compelling example of how structural modifications can unlock new therapeutic possibilities. With ongoing research focusing on its mechanism of action, toxicity profile, and clinical efficacy, this compound holds immense potential for advancing medical science.
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